molecular formula C31H34N4O6 B8365381 Di-tert-butyl (3-(3-(4-((pyridin-2-yloxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-yl)imidodicarbonate CAS No. 1075734-33-6

Di-tert-butyl (3-(3-(4-((pyridin-2-yloxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-yl)imidodicarbonate

Cat. No. B8365381
M. Wt: 558.6 g/mol
InChI Key: TYYOXQABSKZXNM-UHFFFAOYSA-N
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Patent
US08058444B2

Procedure details

To a solution of di-tert-butyl(3-(3-(4-((pyridin-2-yloxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-yl)imidodicarbonate described in Preparation Example 3-1-2 (11.8 g, purity approximately 70%) and dichloromethane (120 mL) was added trifluoroacetic acid (40 mL) at 0° C. Stirring was carried out at room temperature for 14 hours. To the reaction solution was added saturated sodium bicarbonate water at 20° C or lower, extracted with ethyl acetate, and then purified by NH-silica gel column chromatography (heptane:ethyl acetate=1:1). The solvent was concentrated under a reduced pressure, tert-butyl methyl ether was added to the resulting residue, and solids were filtered to obtain the title compound (7.29 g).
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
sodium bicarbonate water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]([C:16]1[C:21]([C:22]2[O:26][N:25]=[C:24]([CH2:27][C:28]3[CH:33]=[CH:32][C:31]([CH2:34][O:35][C:36]4[CH:41]=[CH:40][CH:39]=[CH:38][N:37]=4)=[CH:30][CH:29]=3)[CH:23]=2)=[CH:20][CH:19]=[CH:18][N:17]=1)C(OC(C)(C)C)=O)=O)(C)(C)C.FC(F)(F)C(O)=O.O.C(=O)(O)[O-].[Na+]>ClCCl>[N:37]1[CH:38]=[CH:39][CH:40]=[CH:41][C:36]=1[O:35][CH2:34][C:31]1[CH:32]=[CH:33][C:28]([CH2:27][C:24]2[CH:23]=[C:22]([C:21]3[C:16]([NH2:8])=[N:17][CH:18]=[CH:19][CH:20]=3)[O:26][N:25]=2)=[CH:29][CH:30]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C(=O)OC(C)(C)C)C1=NC=CC=C1C1=CC(=NO1)CC1=CC=C(C=C1)COC1=NC=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
sodium bicarbonate water
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
lower, extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
purified by NH-silica gel column chromatography (heptane:ethyl acetate=1:1)
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under a reduced pressure, tert-butyl methyl ether
ADDITION
Type
ADDITION
Details
was added to the resulting residue, and solids
FILTRATION
Type
FILTRATION
Details
were filtered

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
N1=C(C=CC=C1)OCC1=CC=C(CC2=NOC(=C2)C=2C(=NC=CC2)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.